

An In-depth Technical Guide to Amino-PEG7-C2-SH Hydrochloride

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Compound of Interest

Compound Name: *Amino-PEG7-C2-SH
hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **Amino-PEG7-C2-SH hydrochloride**, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. Its unique structure, featuring a terminal amine, a sulfhydryl group, and a polyethylene glycol (PEG) spacer, makes it a versatile tool for covalently linking molecules.

Core Properties and Structure

Amino-PEG7-C2-SH hydrochloride is a PEG-based linker frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative molecules that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific disease-causing proteins.[4][5][6]

The structure of a PROTAC consists of two active ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][7][8] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] The linker itself is not just a spacer but plays a crucial role in the PROTAC's efficacy, influencing its solubility, stability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.[6][7]

The key structural features of **Amino-PEG7-C2-SH hydrochloride** are:

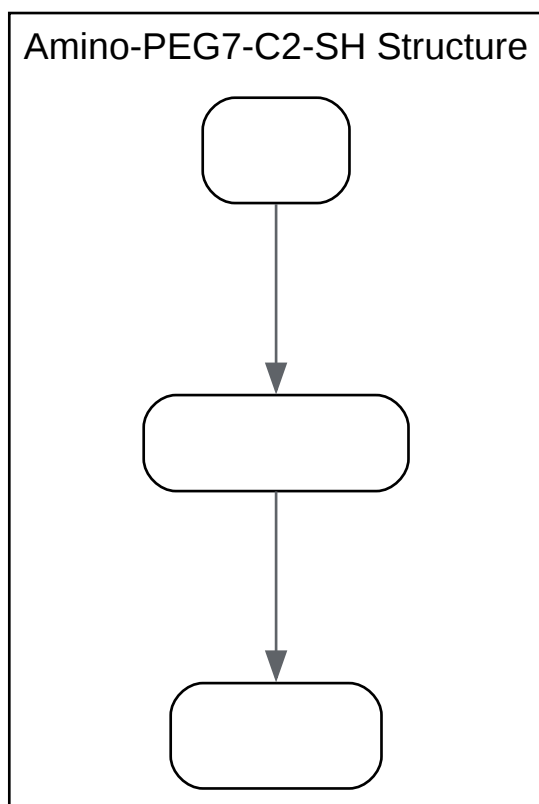
- **Amino Group (-NH₂):** A primary amine that serves as a reactive handle for conjugation, often with carboxylic acids or N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
- **PEG7 Spacer:** A heptaethylene glycol chain that enhances the solubility of the molecule in aqueous media and provides a flexible spacer of a defined length.^[7] The length of the PEG chain is a critical parameter in optimizing the biological activity of the resulting conjugate.^[7]
- **C2-SH Group (Thiol):** A terminal sulfhydryl group on an ethyl spacer, which is highly reactive towards maleimides and other thiol-reactive moieties, forming stable thioether bonds.^[9]
- **Hydrochloride Salt:** The amine is supplied as a hydrochloride salt, which improves its stability and handling.

Table 1: Physicochemical Properties of **Amino-PEG7-C2-SH Hydrochloride**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₆ ClNO ₇ S	^[1]
Molecular Weight	421.98 g/mol	^[1]
Appearance	Varies (typically a solid or oil)	
Solubility	Soluble in water and polar organic solvents like DMSO.	^[3] ^[7]
Storage Conditions	Store at -20°C, protected from light and moisture. For stock solutions, store at -80°C for up to 6 months.	^[3]

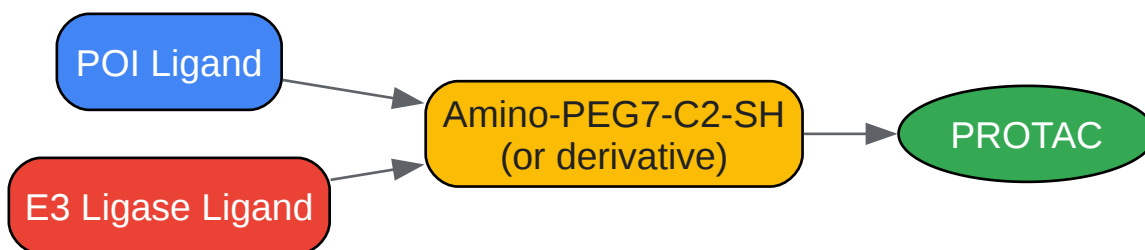
Role in Signaling and Experimental Workflows

The primary application of this linker is in the construction of larger, functional molecules. Below are diagrams illustrating its role in the context of PROTACs and a typical bioconjugation workflow.



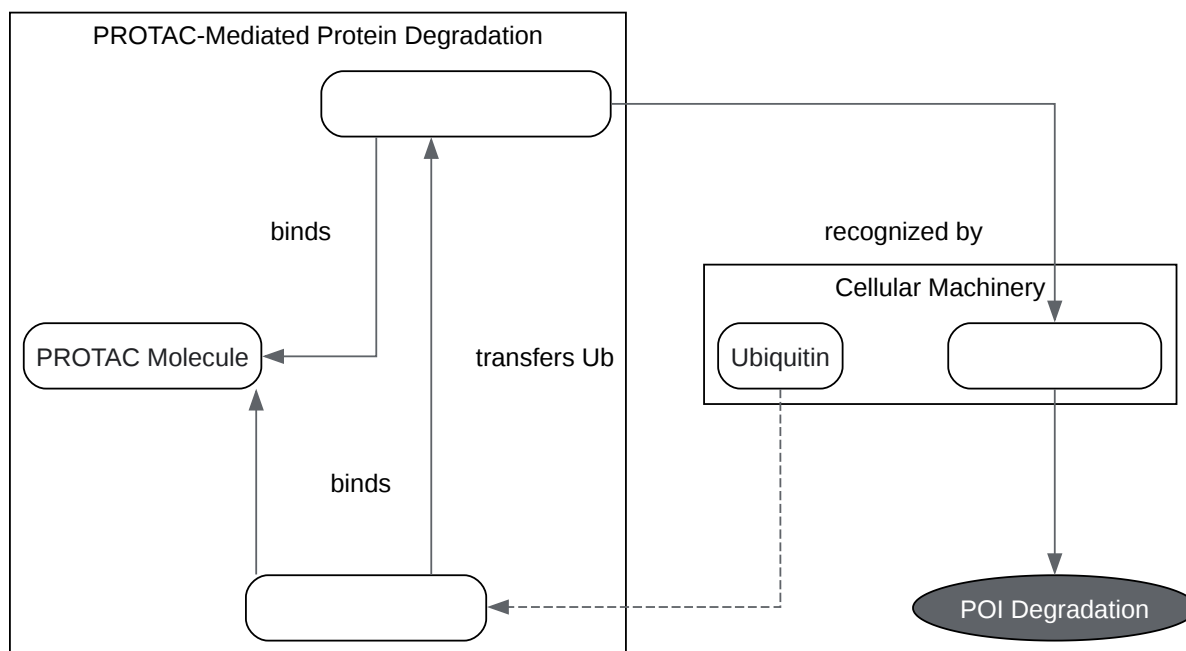
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Caption: Functional components of the Amino-PEG7-C2-SH linker.



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Caption: Logical relationship of components in a PROTAC molecule.



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Caption: Signaling pathway for PROTAC-induced protein degradation.

Experimental Protocols

The heterobifunctional nature of Amino-PEG7-C2-SH allows for sequential, controlled conjugation reactions. A common strategy is to first react one end of the linker (e.g., the amine) with one molecule, purify the intermediate, and then react the other end (the thiol) with a second molecule.

Protocol: Two-Step Conjugation to a Protein and a Small Molecule

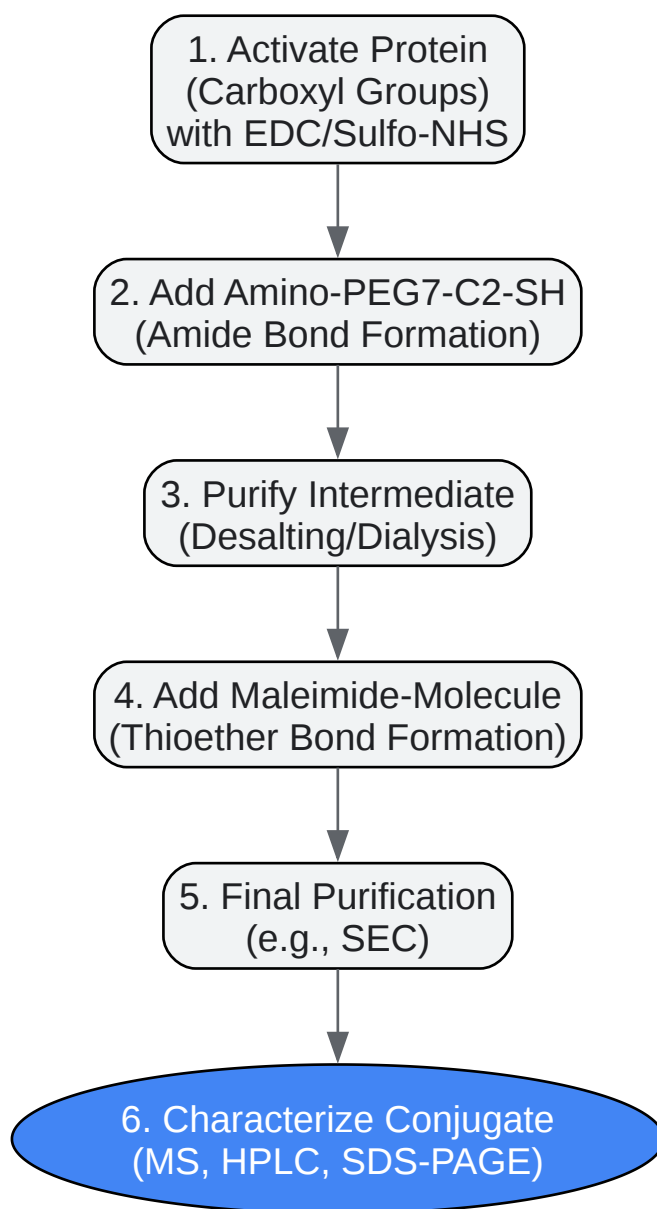
This protocol outlines a general method for linking a protein (via an available carboxyl group) to a maleimide-activated small molecule.

Step 1: Amine Coupling (Amide Bond Formation)

- **Protein Preparation:** Dissolve the protein containing accessible carboxyl groups (aspartic or glutamic acid residues) in a suitable buffer (e.g., MES buffer, pH 6.0).
- **Activation of Carboxyl Groups:** Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to the protein solution to activate the carboxyl groups, forming a more stable amine-reactive intermediate. Incubate for 15-30 minutes at room temperature.
- **Linker Addition:** Add a molar excess of **Amino-PEG7-C2-SH hydrochloride** to the activated protein solution. The primary amine of the linker will react with the NHS-activated carboxyl groups to form a stable amide bond. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- **Purification:** Remove excess linker and coupling reagents using a desalting column or dialysis, exchanging the buffer to a thiol-compatible buffer such as PBS (phosphate-buffered saline) at pH 6.5-7.5.^[9]

Step 2: Thiol-Maleimide Coupling (Thioether Bond Formation)

- **Small Molecule Preparation:** Dissolve the maleimide-functionalized small molecule in a compatible solvent (e.g., DMSO).
- **Conjugation:** Add the maleimide-functionalized small molecule to the purified, thiol-PEG-modified protein from Step 1. The thiol group on the PEG linker will react specifically with the maleimide group via a Michael addition reaction to form a stable thioether bond.^[9]
- **Reaction Conditions:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if the small molecule is light-sensitive.
- **Final Purification:** Purify the final protein-linker-small molecule conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted small molecule and other impurities.
- **Characterization:** Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, mass spectrometry, and HPLC.



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Caption: Experimental workflow for a two-step bioconjugation reaction.

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